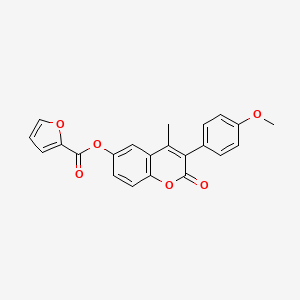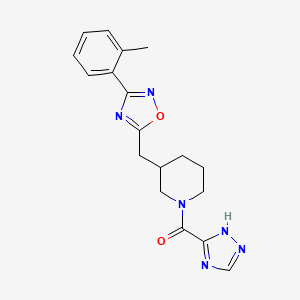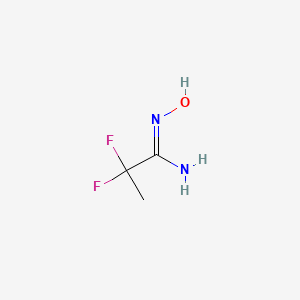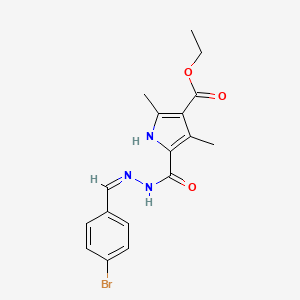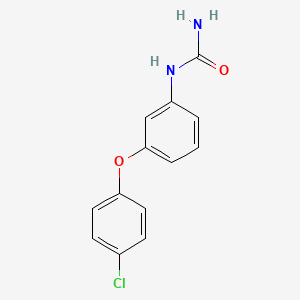![molecular formula C13H11N5OS3 B2549620 2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide CAS No. 670273-02-6](/img/structure/B2549620.png)
2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide" is a derivative of thiadiazole, a heterocyclic compound containing sulfur and nitrogen. Thiadiazole derivatives are known for their potential biological activities, which makes them significant in medicinal chemistry. Although the provided papers do not directly discuss the compound , they do provide insights into similar compounds and their synthesis, structure, and biological activities, which can be extrapolated to the compound of interest.
Synthesis Analysis
The synthesis of related thiadiazole derivatives typically involves multiple steps, starting from basic precursors like benzoic acid. For instance, the synthesis of N-substituted derivatives of 2-{(5-phenyl-1,3,4-Oxadiazol-2-yl)sulfanyl}acetamides involves converting benzoic acid into ethyl benzoate, then to benzohydrazide, and subsequently to the oxadiazole derivative . The target compounds are then obtained by reacting this intermediate with different N-alkyl/aryl substituted 2-bromoacetamide in the presence of DMF and sodium hydride. This method suggests that a similar approach could be used for synthesizing the compound , with appropriate modifications to the starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of thiadiazole derivatives is characterized by the presence of a thioacetamide bridge, which imparts a folded conformation to the molecule. For example, in the crystal structures of related compounds, the pyrimidine ring is inclined to the benzene ring by significant angles, and an intramolecular N—H⋯N hydrogen bond stabilizes this conformation . This information can be used to infer that the compound "2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide" may also exhibit a folded structure with potential intramolecular hydrogen bonding.
Chemical Reactions Analysis
The chemical reactivity of thiadiazole derivatives is influenced by the presence of functional groups and the overall molecular conformation. While the provided papers do not detail specific reactions for the compound , they do highlight the reactivity of similar compounds with various reagents under different conditions . This suggests that the compound may participate in reactions typical of thiadiazole derivatives, such as substitution or addition reactions, depending on the nature of the substituents and reaction partners.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiadiazole derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. The spectral characterization (EI-MS, IR, (1)H-NMR) of synthesized compounds provides insights into their structural features . These properties are crucial for understanding the compound's behavior in biological systems and its potential as a pharmaceutical agent. The antimicrobial and hemolytic activities of similar compounds indicate that they can interact with biological membranes and microorganisms, which may also be true for the compound .
Scientific Research Applications
Glutaminase Inhibition for Cancer Therapy
A significant application of compounds related to 2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide is in the inhibition of kidney-type glutaminase (GLS), a promising target for cancer therapy. The design, synthesis, and pharmacological evaluation of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, including compounds structurally similar to the one mentioned, have demonstrated potent GLS inhibitory effects. These compounds, such as N-(5-{2-[2-(5-amino-[1,3,4]thiadiazol-2-yl)-ethylsulfanyl]-ethyl}-[1,3,4]thiadiazol-2-yl)-2-phenyl-acetamide, have shown to retain potency and improve solubility over BPTES, inhibiting the growth of human lymphoma cells in vitro and in mouse xenograft models (Shukla et al., 2012).
Antimicrobial Activity
Another application area for derivatives of the mentioned compound is their potential as antimicrobial agents. A study synthesized a new series of thiazolidin-4-one derivatives, including N-{4-methyl-5-[4-(4-oxo-2-phenyl(1,3-thiazolidin-3-yl)]-5-sulfanyl(1,2,4-triazol-3-yl)-1,3-thiazol-2-yl }acetamide, to explore their antimicrobial activity. These compounds showed significant in vitro antibacterial and antifungal activities against various pathogens, suggesting their potential use as antimicrobial agents (Baviskar et al., 2013).
Anticancer Properties
Compounds structurally related to 2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide have been explored for their anticancer properties. A study involving the pharmacophore hybridization approach synthesized a novel non-condensed pyrazoline-bearing hybrid molecule with 1,3,4-thiadiazole and dichloroacetic acid moieties. This compound demonstrated promising anticancer activity in vitro, indicating the potential of such derivatives in cancer treatment (Yushyn et al., 2022).
properties
IUPAC Name |
2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N5OS3/c1-8-16-17-13(21-8)20-7-10(19)14-12-15-11(22-18-12)9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H,14,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QADUGIDYASWXRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)SCC(=O)NC2=NSC(=N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N5OS3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-4-methyl-2-(thiophen-2-yl)thiazole-5-carboxamide](/img/structure/B2549537.png)
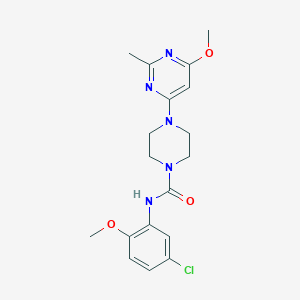
![1-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]piperazine dihydrochloride](/img/structure/B2549543.png)
![2-[(3,4-Dichlorophenyl)methoxy]isoindole-1,3-dione](/img/structure/B2549545.png)
![N-(3-cyano-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-phenoxybenzamide hydrochloride](/img/structure/B2549549.png)
![2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-1,3-thiazole-5-carboxylic acid](/img/structure/B2549550.png)
